1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
INCB-38579 is a synthetic organic compound developed by Incyte Corporation. It is a potent and selective antagonist of the histamine H4 receptor, which plays a significant role in mediating various histamine-induced cellular functions, including cell migration and cytokine production . The compound has shown promise in preclinical studies for its anti-inflammatory, anti-pruritic, and analgesic properties .
Preparation Methods
The synthesis of INCB-38579 involves multiple steps, starting with the preparation of key intermediatesThe final steps involve the coupling of these intermediates to form the tetrahydroisoquinoline core and the addition of a cyclopentylpropanone group . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these laboratory procedures while ensuring consistency and quality control.
Chemical Reactions Analysis
INCB-38579 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and piperazine moieties.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable tool for studying histamine H4 receptor interactions and signaling pathways.
Medicine: INCB-38579 shows promise as a therapeutic agent for treating inflammatory pain, pruritus, and other conditions mediated by histamine H4 receptors
Mechanism of Action
INCB-38579 exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in various cellular functions, including the migration of leukocytes and the production of cytokines . By blocking the receptor, INCB-38579 inhibits histamine-induced signaling pathways, leading to reduced inflammation, pain, and pruritus . The compound has shown high selectivity for the histamine H4 receptor over other histamine receptors (H1, H2, and H3), making it a potent and specific antagonist .
Comparison with Similar Compounds
INCB-38579 is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include:
JNJ-7777120: Another histamine H4 receptor antagonist with similar anti-inflammatory and anti-pruritic properties.
VUF-6002: A selective histamine H4 receptor antagonist used in research to study histamine-related pathways.
A-987306: A compound with high affinity for the histamine H4 receptor, used in preclinical studies for its anti-inflammatory effects
Compared to these compounds, INCB-38579 has demonstrated superior pharmacokinetic properties and efficacy in preclinical models, making it a promising candidate for further development .
Properties
Molecular Formula |
C26H38N6O |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[7-[2-amino-4-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-6-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C26H38N6O/c1-30-12-14-31(15-13-30)24-17-23(28-26(27)29-24)21-8-7-20-10-11-32(18-22(20)16-21)25(33)9-6-19-4-2-3-5-19/h7-8,16-17,19,26,28H,2-6,9-15,18,27H2,1H3 |
InChI Key |
XKKFXZWOULSNCI-UHFFFAOYSA-N |
SMILES |
O=C(N1CC2=C(C=CC(C3=NC(N)NC(N4CCN(C)CC4)=C3)=C2)CC1)CCC5CCCC5 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(NC(=C2)C3=CC4=C(CCN(C4)C(=O)CCC5CCCC5)C=C3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
INCB-38579; INCB 38579; INCB38579. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.